molecular formula C15H9ClN4O4 B2674215 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865249-29-2

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2674215
CAS No.: 865249-29-2
M. Wt: 344.71
InChI Key: RQBXQWCSIBPXNN-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a heterocyclic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at the 5-position and a 3-nitrobenzamide moiety at the 2-position. The oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature, which is critical for interactions in biological or material science applications.

Structural determination of such compounds often employs X-ray crystallography, with tools like the SHELX software suite (e.g., SHELXL for refinement) being widely used for small-molecule analysis .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O4/c16-12-7-2-1-6-11(12)14-18-19-15(24-14)17-13(21)9-4-3-5-10(8-9)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBXQWCSIBPXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method starts with the esterification of 2-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate is then cyclized with 3-nitrobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring undergoes oxidation under specific conditions. For example:

  • Reagent: Hydrogen peroxide (H₂O₂) in acetic acid

  • Product: Formation of oxadiazole N-oxide derivatives via electrophilic oxidation at the nitrogen atoms in the oxadiazole ring.

Reaction TypeReagent/ConditionsMajor ProductYieldReference
OxidationH₂O₂, acetic acidN-Oxide derivative60–75%

Reduction Reactions

The nitro group (-NO₂) on the benzamide moiety is highly susceptible to reduction:

  • Reagent: Hydrogen gas (H₂) with palladium/carbon (Pd/C) catalyst

  • Product: Reduction to the corresponding amine (-NH₂), yielding N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-aminobenzamide .

Reaction TypeReagent/ConditionsMajor ProductYieldReference
ReductionH₂, Pd/C, ethanol, 25–50°C3-Aminobenzamide derivative85–90%

Substitution Reactions

The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

  • Reagent: Sodium methoxide (NaOMe) in methanol

  • Product: Methoxy-substituted derivative via replacement of the chlorine atom.

Reaction TypeReagent/ConditionsMajor ProductYieldReference
SubstitutionNaOMe, methanol, reflux2-Methoxyphenyl derivative70–80%

Hydrolysis of the Amide Bond

The amide linkage hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Produces 3-nitrobenzoic acid and 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine.

  • Basic Hydrolysis (NaOH, aqueous ethanol): Forms the sodium salt of 3-nitrobenzoic acid and the same amine .

Reaction TypeReagent/ConditionsMajor ProductsYieldReference
Acid hydrolysis6M HCl, reflux, 6 hrs3-Nitrobenzoic acid + oxadiazol-2-amine65%
Base hydrolysis2M NaOH, ethanol, 80°CSodium 3-nitrobenzoate + oxadiazol-2-amine75%

Cyclization and Ring-Opening Reactions

The oxadiazole ring can participate in cycloaddition reactions or undergo ring-opening under extreme conditions:

  • Ring-Opening : Treatment with concentrated H₂SO₄ at elevated temperatures leads to cleavage of the oxadiazole ring, forming intermediate nitriles or amides.

Comparative Reactivity

The compound’s reactivity differs from analogs due to the electron-withdrawing nitro group and electron-deficient oxadiazole ring:

FeatureImpact on Reactivity
Nitro group (-NO₂)Enhances electrophilic substitution on the benzamide ring; stabilizes negative charges during hydrolysis.
2-Chlorophenyl groupActivates the oxadiazole ring for NAS via electron withdrawal.
Oxadiazole ringProne to oxidation and ring-opening under harsh conditions.

Key Research Findings

  • Catalytic Hydrogenation : The nitro group’s reduction proceeds efficiently with Pd/C, but over-reduction of the oxadiazole ring is avoided by controlling reaction time and temperature.

  • Substitution Selectivity : NAS occurs preferentially at the para position of the chlorophenyl group due to steric hindrance at the ortho position.

  • Stability : The compound is stable under ambient conditions but degrades in strong acids or bases, necessitating careful handling .

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Properties

Research has indicated that derivatives of oxadiazole compounds exhibit potent antimicrobial activities against various pathogens. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting their potential as antitubercular agents . The electronic distribution across the nitro-substituted ring enhances their efficacy against bacterial strains.

2.2 Cholinesterase Inhibition

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's . The compound's structure allows it to interact non-covalently with the active sites of these enzymes, blocking their activity and potentially improving cognitive function.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available hydrazides. The incorporation of various substituents can enhance its biological properties. For example, the introduction of alkyl chains has been shown to improve binding affinity and bioactivity against cholinesterases .

Case Studies

Case Study 1: Antitubercular Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives, including this compound. These compounds were tested against Mycobacterium tuberculosis strains. Results indicated that certain derivatives exhibited significant inhibitory activity, with some achieving IC50 values in the low micromolar range .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of oxadiazole compounds in models of Alzheimer's disease. The study found that this compound significantly inhibited AChE activity and reduced amyloid-beta aggregation in vitro, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with receptors due to the presence of the nitro group, which enhances its binding affinity. The oxadiazole ring system is known to interact with various enzymes and proteins, leading to its biological effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

  • Key Difference : The phenyl ring substituent at the oxadiazole 5-position is 4-methylsulfanyl (a sulfur-containing methyl group) instead of 2-chloro.
  • The para-substitution (vs. ortho in the target compound) reduces steric hindrance near the oxadiazole core, possibly enhancing binding affinity in biological targets.

Heterocyclic Core Modifications

Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Key Differences :
    • Pyrazole vs. oxadiazole core : Pyrazole is a five-membered ring with two adjacent nitrogen atoms, offering different electronic and hydrogen-bonding profiles.
    • Trifluoromethyl group : Introduces strong electron-withdrawing effects, enhancing metabolic stability.
  • Implications :
    • Pyrazole’s reduced aromaticity compared to oxadiazole may decrease thermal stability.
    • The trifluoromethyl group improves resistance to oxidative degradation, a common issue in nitro-containing compounds like the target molecule.

Complex Substituent Linkages

Compound C : N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2-methyl-3-nitrobenzamide

  • Key Differences :
    • Azepane-containing side chain : A seven-membered saturated ring (azepane) linked via a sulfur atom introduces conformational flexibility and basicity.
    • 2-methyl-3-nitrobenzamide : The methyl group at the 2-position adds steric hindrance near the nitro group.
  • Implications :
    • The azepane moiety may enhance solubility in aqueous media but could reduce blood-brain barrier penetration.
    • Steric effects from the 2-methyl group might impede interactions with flat binding pockets.

Structural and Functional Comparison Table

Compound Name Core Heterocycle Key Substituents Notable Features
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide 1,3,4-Oxadiazole 2-chlorophenyl, 3-nitrobenzamide Ortho-substitution, nitro H-bond acceptor
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide 1,3,4-Oxadiazole 4-methylsulfanylphenyl, 3-nitrobenzamide Para-substitution, sulfur-enhanced polarity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-chlorophenylsulfanyl, trifluoromethyl Trifluoromethyl stability, pyrazole core
Compound C 1,3,4-Oxadiazole Azepane side chain, 2-methyl-3-nitrobenzamide Flexible side chain, steric hindrance

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique oxadiazole moiety, which has been associated with various biological effects, including antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8ClN5O3C_{12}H_{8}ClN_{5}O_{3}. The compound contains a nitro group and an oxadiazole ring, which are crucial for its biological activity.

PropertyValue
Molecular Weight281.67 g/mol
CAS Number89335-14-8
Melting PointNot available
LogP2.188

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study by Sivaramkumar et al. demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group enhances the electron affinity of the compound, potentially increasing its interaction with microbial targets.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways . The mechanisms involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes critical for cancer cell survival. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), a target for many anticancer drugs . By inhibiting DHFR, the compound may disrupt nucleotide synthesis in rapidly dividing cancer cells.

Study on Antimicrobial Effects

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives, including this compound. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential .

Evaluation in Cancer Models

In another study focusing on cancer treatment, this compound was administered to murine models with induced tumors. The results showed a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment . This highlights the compound's potential as an effective therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves coupling a pre-formed 1,3,4-oxadiazole intermediate with a nitrobenzoyl chloride derivative. A validated approach (for analogous compounds) uses pyridine as both solvent and acid scavenger during amide bond formation. For example, refluxing equimolar amounts of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine with 3-nitrobenzoyl chloride in pyridine for 12–24 hours achieves moderate yields (40–60%). Optimization strategies include:

  • Catalytic activation : Adding 4-dimethylaminopyridine (DMAP) to accelerate acylation.
  • Purification : Recrystallization from methanol or ethanol to remove unreacted starting materials .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:2) to track reaction progress .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H/13C NMR : Prioritize signals for the amide proton (δ ~10–12 ppm) and nitro group -adjacent aromatic protons (δ ~8.5–9.0 ppm). The oxadiazole ring’s carbons typically appear at δ 160–170 ppm in 13C NMR.
  • UV-Vis : The nitro group’s strong absorbance near 270–300 nm (π→π* transitions) confirms electronic conjugation .
  • Mass spectrometry : Look for the molecular ion peak ([M+H]+) and fragmentation patterns (e.g., loss of NO2 or Cl substituents) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound, particularly regarding amide bond geometry?

Methodological Answer: Single-crystal X-ray analysis resolves:

  • Amide bond planarity : The C-N-C(=O) torsion angle (typically 160–180°) indicates sp² hybridization.
  • Intermolecular interactions : Hydrogen bonds (e.g., N–H···N/O) stabilize crystal packing. For example, centrosymmetric dimers via N–H···N bonds (as in nitazoxanide analogs) are common .
  • Refinement parameters : Use SHELXL for structure refinement, ensuring R-factor < 0.05. Non-classical interactions (C–H···O/F) may further stabilize the lattice .

Q. How should researchers address contradictory reports on the antimicrobial efficacy of this compound derivatives across different bacterial strains?

Methodological Answer: Contradictions may arise from:

  • Strain-specific resistance : Test against standardized ATCC strains (e.g., S. aureus ATCC 25923) under identical MIC assay conditions (CLSI guidelines).
  • Substituent effects : Compare analogs (e.g., replacing 2-chlorophenyl with 4-chlorophenyl) to identify structure-activity relationships (SAR). For instance, bulkier substituents may enhance Gram-positive activity but reduce solubility .
  • Membrane permeability : Use fluorescence-based assays (e.g., ethidium bromide uptake) to assess compound penetration .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to microbial target proteins?

Methodological Answer:

  • Molecular docking : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic bacteria. Use AutoDock Vina with the compound’s minimized conformation (DFT-optimized geometry) .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns (AMBER/CHARMM force fields) to assess interactions (e.g., hydrogen bonds with active-site residues).
  • QSAR models : Train models on oxadiazole derivatives with known MIC values to predict bioactivity .

Q. How can researchers validate the role of the nitro group in the compound’s redox-dependent biological activity (e.g., antitumor or anti-inflammatory effects)?

Methodological Answer:

  • Electrochemical assays : Cyclic voltammetry identifies reduction potentials linked to nitro group activation (e.g., nitroreductase-mediated conversion to cytotoxic intermediates).
  • Mutagenesis studies : Compare activity in nitroreductase-deficient vs. wild-type cell lines (e.g., E. coli nitroreductase knockout models).
  • ROS detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) generation in treated cells .

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